(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
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Overview
Description
(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA). This particular compound features a purine core substituted with a but-2-en-1-yl group and a 3,4,5-trimethoxybenzyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from a suitable purine precursor, such as adenine or guanine, the core structure is constructed.
Substitution Reactions: Introduction of the but-2-en-1-yl group and the 3,4,5-trimethoxybenzyl group through substitution reactions. This may involve the use of reagents like alkyl halides and base catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up, and optimized reaction conditions would be employed to maximize yield and purity. This might involve continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine would depend on its interaction with molecular targets. It might interact with enzymes or receptors involved in purine metabolism or signaling pathways. The exact pathways and targets would require experimental validation.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that also contains a purine core.
Theobromine: Found in chocolate, structurally similar to caffeine.
Uniqueness
(E)-9-(But-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purines.
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
9-[(E)-but-2-enyl]-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C19H23N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h5-6,8-9,11H,7,10H2,1-4H3,(H2,20,21,22)/b6-5+ |
InChI Key |
ZAFMHPQRCYVTLV-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC=CCN1C(=NC2=C(N=CN=C21)N)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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